2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide
CAS No.: 306730-37-0
Cat. No.: VC21401478
Molecular Formula: C14H16Cl2N2OS
Molecular Weight: 331.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306730-37-0 |
|---|---|
| Molecular Formula | C14H16Cl2N2OS |
| Molecular Weight | 331.3g/mol |
| IUPAC Name | 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-sulfanylideneacetamide |
| Standard InChI | InChI=1S/C14H16Cl2N2OS/c15-9-6-10(16)8-12(7-9)17-13(19)14(20)18-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,19)(H,18,20) |
| Standard InChI Key | CGDJNMBFDXBLRM-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
| Canonical SMILES | C1CCC(CC1)NC(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Chemical Identification
2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide is precisely identified through various chemical identifiers that provide standardized recognition in scientific literature and databases. These identifiers are essential for unambiguous reference in research publications and chemical cataloging.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 306730-37-0 |
| Molecular Formula | C14H16Cl2N2OS |
| Molecular Weight | 331.3 g/mol |
| IUPAC Name | 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-sulfanylideneacetamide |
| PubChem Compound ID | 677719 |
The compound is registered with CAS number 306730-37-0, which serves as its unique identifier in chemical databases. This registration confirms its recognition as a distinct chemical entity within the scientific community. The molecular formula C14H16Cl2N2OS indicates its atomic composition, comprising 14 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .
Structural Representation
The compound's structure features several key functional groups that determine its chemical behavior and potential biological interactions.
Table 2: Structural Representation Parameters
| Parameter | Value |
|---|---|
| Standard InChI | InChI=1S/C14H16Cl2N2OS/c15-9-6-10(16)8-12(7-9)17-13(19)14(20)18-11-4-2-1-3-5-11/h6-8,11H,1-5H2,(H,17,19)(H,18,20) |
| Standard InChIKey | CGDJNMBFDXBLRM-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
| Canonical SMILES | C1CCC(CC1)NC(=S)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
The chemical structure comprises a cyclohexyl ring attached to a nitrogen atom, which connects to a thioxoacetamide group (C(=S)C(=O)N). This thioxoacetamide moiety links to a 3,5-dichlorophenyl group through the amide nitrogen. The presence of two chlorine atoms at positions 3 and 5 of the phenyl ring creates a distinctive electron distribution pattern that influences the compound's interactions with biological targets.
Physicochemical Properties
Basic Physical Properties
The physicochemical properties of 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide provide essential information for understanding its behavior in different environments and its potential for pharmaceutical applications.
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 41.13 |
| LogP | 4.1816 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 2 |
| Parameter | Details |
|---|---|
| GHS Pictogram | GHS07 |
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 |
| Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P330-P362+P364-P403+P233-P405-P501 |
The compound is classified with GHS pictogram GHS07, indicating it may cause irritation to skin, eyes, or respiratory system . The associated signal word "Warning" suggests moderate hazard potential. The hazard statements (H302-H315-H319-H335) indicate it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Research Applications and Limitations
Current Research Applications
2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide is primarily used in research settings for investigating its potential biological activities and developing new pharmaceutical compounds.
The compound's research applications include:
-
Investigation of structure-activity relationships in thioxoacetamide derivatives
-
Exploration of antimicrobial properties against various pathogens
-
Studies of anticancer activity against different cancer cell lines
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Development of new drug candidates based on the thioxoacetamide scaffold
Synthesis and Analytical Characterization
Synthetic Approaches
The synthesis of 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide typically involves the reaction of cyclohexylamine with appropriate reagents to form the thioxoacetamide moiety, followed by coupling with 3,5-dichloroaniline to create the final structure.
Key synthetic considerations include:
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Selection of appropriate reaction conditions to ensure high yield and purity
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Control of stereochemistry to obtain the desired isomer
-
Purification techniques to remove reaction by-products and unreacted starting materials
Analytical Characterization
Analytical techniques for characterizing the compound include spectroscopic methods such as NMR, mass spectrometry, and infrared spectroscopy. These techniques provide essential information about the compound's structural features, purity, and identity.
The purity of commercially available 2-(cyclohexylamino)-N-(3,5-dichlorophenyl)-2-thioxoacetamide is typically around 98%, as determined by analytical methods . This high purity level is crucial for reliable research results when investigating the compound's biological activities.
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